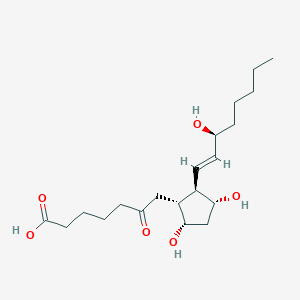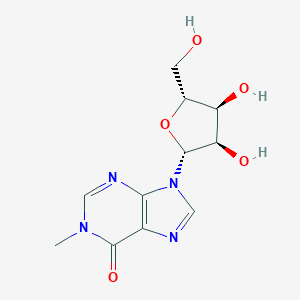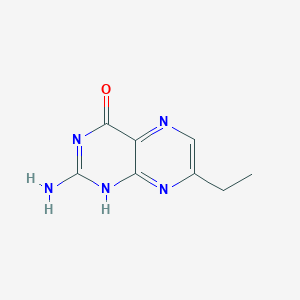
4-Yodopirazol
Descripción general
Descripción
4-Iodopyrazole (4-IP) is a synthetic compound that has been used in a variety of scientific research applications. 4-IP is an organic compound that contains a five-membered ring with an iodine atom at the 4-position. It is a colorless solid that is insoluble in water and has a melting point of 111-112 °C. 4-IP is an important compound in the synthesis of many organic compounds and has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
- Aplicación: Se utiliza comúnmente en la síntesis mediada por indio de heterobiarililos, que son importantes en el descubrimiento de fármacos y la ciencia de los materiales .
- Aplicación: Se han explorado reacciones de acoplamiento catalizadas por CuI con 4-Yodopirazol. Por ejemplo, se ha logrado la alcoxilación directa en la posición 4 de this compound con alcoholes bajo irradiación de microondas .
Síntesis de Heterobiarililos
Reacciones de Acoplamiento Catalizadas por Metales
Safety and Hazards
4-Iodopyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
4-Iodopyrazole has been described as a “magic bullet” for biochemical structure determination due to its combination of halogen- and hydrogen-bonding capabilities . It is expected that synthesizing pyrazole derivatives efficiently and selectively will continue to be an important area of organic chemistry .
Mecanismo De Acción
Target of Action
4-Iodopyrazole, also known as 4-Iodo-1H-pyrazole, has been identified to interact with several targets. The primary targets include Alcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , Alcohol dehydrogenase 1A in humans, and Mycocyclosin synthase in Mycobacterium tuberculosis . These enzymes play crucial roles in various metabolic processes.
Mode of Action
For instance, Mycocyclosin synthase, one of its targets, is known to catalyze C-C bond formation between the carbons ortho to the phenolic hydroxyl of cyclo(L-tyr-L-tyr) (cYY) producing mycocyclosin .
Biochemical Pathways
Given its interaction with alcohol dehydrogenases and mycocyclosin synthase, it is likely to influence the metabolic pathways associated with these enzymes .
Result of Action
Given its interaction with key enzymes, it is likely to influence the metabolic processes associated with these enzymes .
Análisis Bioquímico
Biochemical Properties
4-Iodopyrazole interacts with various enzymes and proteins. For instance, it has been found to interact with Mycocyclosin synthase, an enzyme found in Mycobacterium tuberculosis . This enzyme catalyzes C-C bond formation between the carbons ortho to the phenolic hydroxyl of cyclo(L-tyr-L-tyr) (cYY) producing mycocyclosin .
Cellular Effects
Given its interactions with enzymes such as Mycocyclosin synthase , it can be inferred that it may influence cellular processes related to these enzymes.
Molecular Mechanism
The molecular mechanism of 4-Iodopyrazole involves its interaction with enzymes and other biomolecules. For instance, it interacts with Mycocyclosin synthase, influencing its activity
Metabolic Pathways
Given its interactions with enzymes such as Mycocyclosin synthase , it may be involved in related metabolic pathways.
Propiedades
IUPAC Name |
4-iodo-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNQWPTUJJYTTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188244 | |
| Record name | 4-Iodopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3469-69-0 | |
| Record name | 4-Iodopyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3469-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodopyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003469690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iodopyrazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02721 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Iodopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-iodo-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-IODOPYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F33UJD465Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
108-110 °C | |
| Record name | 4-Iodopyrazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02721 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Iodopyrazole interact with alcohol dehydrogenase?
A1: 4-Iodopyrazole acts as a potent inhibitor of liver alcohol dehydrogenase (ADH), particularly in the presence of the oxidized coenzyme NAD+. [] Crystallographic studies reveal that one nitrogen atom of the pyrazole ring directly binds to the active-site zinc atom of ADH, while the other nitrogen atom interacts with the nicotinamide ring of NAD+. [] This dual interaction effectively blocks the enzyme's active site, inhibiting its activity.
Q2: Are there specific amino acid residues in ADH important for 4-Iodopyrazole binding?
A2: Yes, research suggests that amino acid residues like Thr-178, Val-203, and Val-292, located within the nicotinamide binding site of ADH, contribute to the binding and inhibitory activity of 4-Iodopyrazole. [] Mutations at these positions can significantly alter the enzyme's kinetics and affinity for both the coenzyme and the inhibitor. []
Q3: Does 4-Iodopyrazole impact other enzymes besides alcohol dehydrogenase?
A3: While 4-Iodopyrazole is best known for its interaction with ADH, studies indicate its potential to influence other enzymes. For instance, it has been shown to induce rat hepatic microsomal drug-metabolizing enzymes, including cytochrome P-450 and ethoxyresorufin demethylase. []
Q4: What is the molecular formula and weight of 4-Iodopyrazole?
A4: 4-Iodopyrazole has the molecular formula C3H3IN2 and a molecular weight of 205.97 g/mol.
Q5: What spectroscopic techniques are useful for characterizing 4-Iodopyrazole?
A5: Various spectroscopic techniques are employed to characterize 4-Iodopyrazole, including: - Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 15N NMR provide valuable information about the compound's structure and electronic environment. [, , ] - Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and analyze vibrational modes within the molecule. [, ] - Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the compound. [] - UV-Vis Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions and conjugation within the molecule.
Q6: Can 4-Iodopyrazole be used in aqueous media for synthetic applications?
A6: While 4-Iodopyrazole is generally stable in aqueous media for short periods, prolonged exposure can lead to hydrolysis, especially under acidic or basic conditions. [, ] Careful optimization of reaction conditions and the use of appropriate protecting groups can help minimize degradation.
Q7: What role does 4-Iodopyrazole play in cross-coupling reactions?
A7: The iodine atom in 4-Iodopyrazole makes it a suitable substrate for various cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, and Negishi couplings. [, , ] These reactions allow for the introduction of diverse substituents at the 4-position of the pyrazole ring, expanding its synthetic utility.
Q8: Can you provide an example of a specific application of 4-Iodopyrazole in organic synthesis?
A8: 4-Iodopyrazole serves as a key intermediate in the synthesis of thieno[2,3-c]pyrazoles. [] Sonogashira coupling of 4-iodopyrazoles with phenylacetylene followed by cyclization with Na2S in DMF yields the desired thieno[2,3-c]pyrazole derivatives. []
Q9: How has computational chemistry been employed in the study of 4-Iodopyrazole?
A9: Computational methods, such as density functional theory (DFT), have been used to: - Investigate the halogen bonding properties of 4-Iodopyrazole and predict its ability to form halogen bonds. [] - Study the molecular structures and electronic properties of 4-Iodopyrazole complexes with metals like palladium. [] - Analyze the conformational preferences and energetics of 4-Iodopyrazole in different environments.
Q10: How do modifications to the 4-position of the pyrazole ring affect biological activity?
A10: The nature of the substituent at the 4-position significantly influences the biological activity of pyrazole derivatives. - For instance, 4-methylpyrazole shows a dose-dependent ability to lower brain noradrenaline levels in mice, while 4-bromopyrazole and 4-iodopyrazole exhibit dose-dependent effects on rectal temperature and exploratory behavior. [] - In the context of ADH inhibition, pyrazole derivatives with long alkyl chains at the 4-position are particularly potent inhibitors due to their favorable interactions within the hydrophobic substrate cleft of the enzyme. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(11-methoxy-6,7-dihydro-5H-indolo[2,1-a][2]benzazepin-13-yl)ethyl]butanamide](/img/structure/B32412.png)







![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)guanosine](/img/structure/B32428.png)
![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B32435.png)

